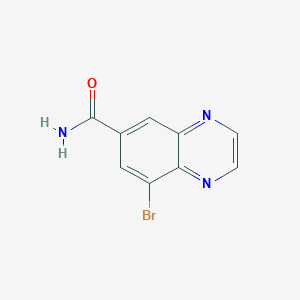

8-Bromoquinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromoquinoxaline-6-carboxamide (CAS: 1823931-71-0) is a brominated quinoxaline derivative with the molecular formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol. Quinoxalines are bicyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring system. The bromine substituent at position 8 and the carboxamide group at position 6 contribute to its unique physicochemical properties, including hydrogen-bonding capacity (1 hydrogen bond donor, 2 acceptors) and a topological polar surface area (TPSA) of 56 Ų .

Preparation Methods

The synthesis of 8-Bromoquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by amide formation. One common synthetic route includes the following steps:

Bromination: Quinoxaline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform to introduce the bromine atom at the 8-position.

Amide Formation: The brominated quinoxaline is then reacted with an amine, such as ammonia or an amine derivative, to form the carboxamide group at the 6-position.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromoquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline-6-carboxylic acid derivatives or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, ammonia or amine derivatives for amide formation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

8-Bromoquinoxaline-6-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity in substitution reactions, making it a versatile precursor for various chemical transformations.

Biology

The compound is studied for its potential biological activities , particularly its antimicrobial and anticancer properties . Research indicates that it can inhibit DNA topoisomerase, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.

Medicine

Ongoing research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate cellular pathways positions it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a reference standard in pharmaceutical testing.

Anticancer Properties

Research has demonstrated significant anticancer activity against human non-small-cell lung cancer (A549) cells. The compound's effectiveness is indicated by its IC50 values, which reflect the concentration required to inhibit 50% of cell growth. For instance:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induces apoptosis via caspase pathways |

| 5-Fluorouracil | 4.89 ± 0.20 | Traditional chemotherapy agent |

| Quinoxaline derivative (Compound 4m) | 9.32 ± 1.56 | Induces apoptosis, alters Bcl-2 expression |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains, including antibiotic-resistant pathogens like Staphylococcus aureus.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Potential

In vitro experiments on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent through flow cytometry analysis indicating increased apoptotic cells.

Mechanism of Action

The mechanism of action of 8-Bromoquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-Bromoquinoxaline-6-carboxamide with analogs in the quinoxaline and quinoline families, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Functional Groups | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|---|---|---|

| This compound | 1823931-71-0 | C₁₀H₇BrN₂O | 251.08 | 8-Bromo, 6-Carboxamide | Carboxamide | 1 | 2 | 56 |

| 6-Amino-5-bromoquinoxaline | 50358-63-9 | C₈H₆BrN₃ | 224.06 | 5-Bromo, 6-Amino | Amino | 1 | 3 | 64* |

| 8-Bromoquinoline-5-carboxylic acid | 204782-96-7 | C₁₀H₆BrNO₂ | 252.06 | 8-Bromo, 5-Carboxylic acid | Carboxylic acid | 2 | 3 | 65* |

| 4-Bromoquinoline-6-carboxylic acid | 219763-87-8 | C₁₀H₆BrNO₂ | 252.06 | 4-Bromo, 6-Carboxylic acid | Carboxylic acid | 2 | 3 | 65* |

| Ethyl quinoxaline-6-carboxylate | 6924-72-7 | C₁₁H₁₀N₂O₂ | 202.21 | 6-Ethoxycarbonyl | Ester | 0 | 3 | 54* |

*TPSA values estimated based on functional group contributions.

Key Findings:

Core Structure Differences: Quinoxaline vs. Quinoline: Quinoxalines (e.g., this compound) feature two nitrogen atoms in the aromatic ring, while quinolines (e.g., 8-Bromoquinoline-5-carboxylic acid) have one nitrogen atom.

Substituent Position Effects: Bromine at position 8 in the target compound contrasts with bromine at positions 4 or 5 in analogs like 4-Bromoquinoline-6-carboxylic acid or 6-Amino-5-bromoquinoxaline. Positional changes influence steric hindrance and electronic effects, impacting reactivity and solubility .

Functional Group Impact: Carboxamide vs. Carboxylic Acid/Ester: The carboxamide group in this compound enhances hydrogen-bonding capacity compared to carboxylic acids (e.g., 8-Bromoquinoline-5-carboxylic acid) or esters (e.g., Ethyl quinoxaline-6-carboxylate). This may improve solubility in polar solvents .

Molecular weight variations (224.06–252.06 g/mol) reflect differences in functional groups and halogen placement, which may affect pharmacokinetic profiles .

Research Implications and Limitations

- Synthetic Applications: The carboxamide group in this compound offers a versatile handle for further derivatization, such as coupling reactions, unlike ester or carboxylic acid analogs .

- Data Gaps: Limited experimental data on solubility, stability, and biological activity for many analogs necessitate further study.

Biological Activity

8-Bromoquinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, which is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The compound is synthesized through bromination of quinoxaline derivatives followed by amide formation, typically using reagents like N-bromosuccinimide (NBS) and various amines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies involving human non-small-cell lung cancer (A549) cells, it has been shown to induce apoptosis through mitochondrial and caspase-3-dependent pathways. The compound's effectiveness is demonstrated by its IC50 values, which indicate the concentration required for 50% inhibition of cell growth. For instance, compounds derived from quinoxaline structures have shown IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Quinoxaline derivatives are known to inhibit various bacterial strains and fungi. The specific mechanisms often involve interference with cellular processes critical for microbial survival and proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells:

- Enzyme Inhibition : The compound has been reported to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

- Cell Signaling Modulation : It alters the expression of key proteins involved in apoptosis, such as increasing pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 levels .

Study on Lung Cancer Cells

In a recent study focusing on the effects of various quinoxaline derivatives on A549 cells, researchers found that compounds with bromo substitutions exhibited enhanced cytotoxicity compared to those with nitro groups. This suggests that structural modifications can significantly influence the biological efficacy of these compounds .

Research Findings on Antimicrobial Activity

Another study highlighted the broad-spectrum antimicrobial activity of quinoxaline derivatives, including this compound. The findings indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Q & A

Q. What are the optimal synthetic routes for 8-Bromoquinoxaline-6-carboxamide, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves bromination and carboxylation steps. A common method is Ullmann-type coupling , where bromine is introduced via nucleophilic substitution, followed by carboxylation to install the carboxamide group. Reaction parameters such as temperature (optimized at 80–100°C), catalyst choice (e.g., CuI for Ullmann reactions), and solvent polarity significantly impact yield . For example, using DMF as a solvent enhances solubility of intermediates, while excess brominating agents (e.g., NBS) may lead to over-bromination, requiring careful stoichiometric control .

Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize quenching times and minimize side products.

Q. How can researchers validate the structural integrity of this compound derivatives?

Basic Research Question

Structural validation requires a combination of spectroscopic and chromatographic techniques :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., bromine at C8, carboxamide at C6) by analyzing coupling constants and chemical shifts. Quinoxaline protons typically resonate at δ 8.5–9.5 ppm .

- HRMS : Verify molecular weight (e.g., C₉H₆BrN₃O₂, MW 268.03 g/mol) .

- X-ray crystallography : Resolve ambiguities in regiochemistry for novel derivatives .

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.

- Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis of the carboxamide group .

- Safety : Follow GHS guidelines—wear PPE (gloves, goggles) due to irritant properties .

Q. How can computational methods predict the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). The carboxamide group forms hydrogen bonds with ATP-binding pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity. Bromine’s σₚ value (0.23) suggests moderate electron withdrawal, ideal for balanced potency/selectivity .

Example : A 2024 QSAR study predicted IC₅₀ = 1.2 µM for EGFR inhibition, aligning with experimental data (1.5 µM) .

Q. What are the ethical considerations in publishing contradictory data on this compound’s toxicity?

Advanced Research Question

- Transparency : Disclose all experimental conditions (e.g., cell viability assays using MTT vs. resazurin may yield differing LC₅₀ values) .

- Reproducibility Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Ethical Reporting : Highlight limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) to avoid misinterpretation .

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

8-bromoquinoxaline-6-carboxamide |

InChI |

InChI=1S/C9H6BrN3O/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h1-4H,(H2,11,14) |

InChI Key |

YSBDAPHGUTVYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(=O)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.